Cas no 585-95-5 (progoitrin)

progoitrin structure
Nom du produit:progoitrin
progoitrin Propriétés chimiques et physiques
Nom et identifiant
-
- progoitrin
- PROGOITRIN, POTASSIUM SALT
- (R)-2-Hydroxy-3-butenyl glucosinolate
- 1-S-[(1E,3R)-3-hydroxy-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
- 2(R)-Hydroxy-3-butenyl glucosinolate
- beta-D-Glucopyranose, 1-thio-, 1-((3R)-3-hydroxy-N-(sulfooxy)-4-pentenimidate
- beta-D-Glucopyranose, 1-thio-, 1-(3-hydroxy-N-(sulfooxy)-4-pentenimidate), (R)-
- Glucopyranose, 1-thio-, 1-((R)-3-hydroxy-4-pentenohydroximate) NO-(hydrogen sulfate), beta-D-
- Glucorapiferin
- Epiprogoitrin
- 1-Thio-b-D-glucopyranose 1-[3-hydroxy-N-(sulfooxy)-4-pentenimidate], 9CI
- (2S)-2-Hydroxy-3-butenyl-glucosinolate
- 2(S)-2-Hydroxy-3-butenyl glucosinolate
- 2(R)-2-Hydroxy 3-butenyl glucosinolate
- (S)-2-hydroxy-but-3-enyl-glucosinolate
- 2(R)-2-hydroxy-3-butenyl glucosinolate
- 2(S)-Hydroxy 3-butenylglucosinolate potassium salt
- Glucorapiferin potassium salt
- (2S)-2-hydroxy-3-butenyl glucosinolate
- 2(R)-Hydroxy 3-butenylglucosinolate potassium salt
- (R)-PROGOITRIN
- C11H19NO10S2
- NS00094463
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate
- 1-S-[3-Hydroxy-N-(sulfooxy)pent-4-enimidoyl]-1-thiohexopyranose
- epi-Progoitrin
- Progoitrin ((2R)-Hydroxybut-3-enyl-GS)
- 585-95-5
- 1-S-[(3R)-3-hydroxy-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
- Q27288480
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] (3R)-3-hydroxy-N-sulfooxy-pent-4-enimidothioate
- .BETA.-D-GLUCOPYRANOSE, 1-THIO-, 1-((3R)-3-HYDROXY-N-(SULFOOXY)-4-PENTENIMIDATE)
- CHEBI:79352
- DTXSID20974057
- S27T66W417
- UNII-S27T66W417
- 2-hydroxy-3-butenyl glucosinolate;PRO
- C08425
-
- Piscine à noyau: InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+
- La clé Inchi: MYHSVHWQEVDFQT-KPKJPENVSA-N
- Sourire: C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O
Propriétés calculées
- Qualité précise: 389.045037
- Masse isotopique unique: 389.045037
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 8
- Complexité: 548
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -1.9
- Surface topologique des pôles: 220
Propriétés expérimentales
- Dense: 1.798
- Indice de réfraction: 1.65
- Le PSA: 220.02000
- Le LogP: -1.32980
progoitrin PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6798-10 mg |
Progoitrin |
585-95-5 | 98.26% | 10mg |
¥ 3,040 | 2023-07-10 | |
Ambeed | A1499481-5mg |
((((R)-3-Hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)amino)oxy)sulfonic acid |
585-95-5 | 98% | 5mg |
$244.0 | 2024-04-18 | |
Ambeed | A1499481-1mg |
((((R)-3-Hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)amino)oxy)sulfonic acid |
585-95-5 | 98% | 1mg |
$102.0 | 2024-04-18 | |
Aaron | AR00EMIH-10mg |
Progoitrin |
585-95-5 | 98% | 10mg |
$807.00 | 2025-02-12 | |
MedChemExpress | HY-N10348-5mg |
Progoitrin |
585-95-5 | 5mg |
¥6800 | 2024-07-20 | ||
MedChemExpress | HY-N10348-1mg |
Progoitrin |
585-95-5 | 1mg |
¥2720 | 2024-07-20 | ||
TargetMol Chemicals | TN6798-1mg |
Progoitrin |
585-95-5 | 98.26% | 1mg |
¥ 828 | 2024-07-19 | |
TargetMol Chemicals | TN6798-50mg |
Progoitrin |
585-95-5 | 98.26% | 50mg |
¥ 7130 | 2024-07-19 | |
TargetMol Chemicals | TN6798-1 mL * 10 mM (in DMSO) |
Progoitrin |
585-95-5 | 98.26% | 1 mL * 10 mM (in DMSO) |
¥ 2130 | 2023-09-15 | |
MedChemExpress | HY-N10348-10mg |
Progoitrin |
585-95-5 | ≥98.0% | 10mg |
¥11000 | 2023-08-31 |
progoitrin Littérature connexe
-
Marjan Dolatmoradi,Jarod A. Fincher,Andrew R. Korte,Nicholas J. Morris,Akos Vertes Analyst 2020 145 5861
-
Sumaira Anjum,Iram Anjum,Christopher Hano,Sidra Kousar RSC Adv. 2019 9 40404
-
Don Brian Clarke Anal. Methods 2010 2 310
-
Doris Lippmann,Carsten Lehmann,Simone Florian,Gitte Barknowitz,Michael Haack,Inga Mewis,Melanie Wiesner,Monika Schreiner,Hansruedi Glatt,Regina Brigelius-Flohé,Anna P. Kipp Food Funct. 2014 5 1073
-
Dimitrios Zabaras,Mahshid Roohani,Raju Krishnamurthy,Maeva Cochet,Conor M. Delahunty Food Funct. 2013 4 592
585-95-5 (progoitrin) Produits connexes
- 21973-56-8(b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate])
- 64550-88-5(Sinigrin Monohydrate)
- 3952-98-5(Sinigrin)
- 21087-74-1((2S)-2-hydroxy-3-butenyl glucosinolate)
- 21087-77-4((2S)-2-hydroxy-3-butenyl glucosinolate)
- 2870652-60-9(4-nitronaphthalene-1-sulfonyl fluoride)
- 286932-31-8(2-Chloro-4-fluorochalcone)
- 1327629-31-1(3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-4-(trifluoromethyl)phenylazetidine-1-carboxamide)
- 958587-51-4(2-(4-chlorophenoxy)-N-2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylacetamide)
- 1861696-85-6(4-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:585-95-5)progoitrin

Pureté:99%/99%/99%/99%
Quantité:5mg/10mg/25mg/50mg
Prix ($):220.0/328.0/544.0/790.0